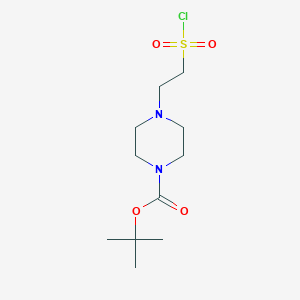

Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate is a piperazine derivative featuring two key substituents: a tert-butoxycarbonyl (Boc) group at the 1-position and a 2-(chlorosulfonyl)ethyl moiety at the 4-position. The Boc group serves as a protective moiety for the piperazine nitrogen, enabling selective deprotection during synthetic workflows . The chlorosulfonyl (-SO₂Cl) group is highly reactive, making this compound a versatile intermediate for nucleophilic substitution or coupling reactions, particularly in medicinal chemistry and polymer synthesis . Its molecular formula is C₁₁H₂₁ClN₂O₄S, with a molecular weight of 324.81 g/mol. The chlorosulfonyl group imparts electrophilic character, facilitating applications in sulfonamide formation or sulfonate ester synthesis .

Properties

IUPAC Name |

tert-butyl 4-(2-chlorosulfonylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)14-6-4-13(5-7-14)8-9-19(12,16)17/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNPBIYJAMLKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701156148 | |

| Record name | 1,1-Dimethylethyl 4-[2-(chlorosulfonyl)ethyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-34-5 | |

| Record name | 1,1-Dimethylethyl 4-[2-(chlorosulfonyl)ethyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[2-(chlorosulfonyl)ethyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperazine Ring Formation

The piperazine core is typically synthesized via cyclization or condensation reactions. A common approach involves reacting 1,2-dihaloethylenes with amines. For example, 1-(2-fluoro-4-nitrophenyl)piperazine is synthesized by condensing piperazine with 1,2-difluoro-4-nitrobenzene in toluene at 80–90°C. This method highlights the use of aromatic hydrocarbons as solvents and elevated temperatures to drive nucleophilic aromatic substitution (SNAr).

Boc Protection of Piperazine

Introducing the tert-butoxycarbonyl (Boc) group is critical for protecting the secondary amine during subsequent reactions. As demonstrated in the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester , di-tert-butoxycarbonyl anhydride (Boc₂O) reacts with the piperazine nitrogen in toluene, yielding the Boc-protected intermediate. Optimal conditions involve stoichiometric Boc₂O and inert solvents like toluene or xylene to minimize side reactions.

Integrated Synthetic Pathways

Route 1: Sequential Functionalization

-

Piperazine Synthesis :

-

Ethylsulfonyl Chloride Introduction :

Key Data :

Route 2: Direct Coupling of Pre-Functionalized Moieties

-

Synthesis of Chlorosulfonylethyl Piperazine :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cross-coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | 65 |

| Hydrogenation | H₂, Pd/C, EtOH, 25°C | 90 |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions to form more complex aromatic compounds.

Michael Addition: It can act as a Michael acceptor in conjugate addition reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.

Friedel-Crafts Alkylation: Catalysts such as aluminum chloride or boron trifluoride are used to facilitate the reaction.

Michael Addition: The reaction is often conducted in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Friedel-Crafts alkylation would result in an alkylated aromatic compound .

Scientific Research Applications

Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, including anticancer and antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate (CAS: 208167-83-3)

- Structure : Replaces the chlorosulfonyl group with a chloroethyl (-CH₂CH₂Cl) chain.

- Molecular Weight : 263.77 g/mol .

- Reactivity : The chloroethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) but is less reactive than chlorosulfonyl.

- Applications : Primarily used as a precursor for alkylation reactions in drug discovery .

Tert-butyl 4-(2-benzoyl-1H-benzimidazol-4-yl)piperazine-1-carboxylate (Compound 33)

- Structure : Features a benzoylated benzimidazole substituent.

- Molecular Weight : ~495.58 g/mol (estimated).

- Reactivity : The benzimidazole moiety enables π-π stacking interactions, enhancing binding to biological targets like serotonin receptors .

- Applications : Investigated as a 5-HT₆ receptor antagonist .

Tert-butyl 4-(2-(5-bromo-1H-indol-3-yl)ethyl)piperazine-1-carboxylate (Compound 25)

- Structure : Contains a bromoindole-substituted ethyl chain.

- Molecular Weight : 468.10 g/mol .

- Reactivity : The bromoindole group participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Evaluated for antimycobacterial activity against M. tuberculosis .

Functional Group Comparison

Physicochemical Properties

- Solubility : Sulfonyl chlorides are generally less soluble in aqueous media due to hydrophobicity but react readily in polar aprotic solvents (e.g., DMF, acetonitrile) .

- Stability : The Boc group enhances stability during synthesis, while the chlorosulfonyl moiety requires anhydrous conditions to prevent hydrolysis .

Biological Activity

Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H20ClN3O4S

- Molecular Weight : 303.81 g/mol

- CAS Number : 1354952-77-4

The compound features a piperazine core substituted with a tert-butyl group and a chlorosulfonyl moiety, which is key to its biological interactions.

The biological activity of this compound is primarily attributed to its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their structure and function. Such reactivity is essential for the compound's potential as a therapeutic agent.

Interaction with Biological Targets

Similar compounds have been reported to interact with various biological targets, influencing cellular processes through:

- Covalent Modifications : The chlorosulfonyl group can modify proteins, potentially affecting signaling pathways.

- Non-Covalent Interactions : The compound may also engage in hydrogen bonding and hydrophobic interactions, impacting target function.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : The ability to modify proteins involved in cell proliferation may position this compound as a candidate for cancer therapeutics.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that chlorosulfonyl derivatives inhibit specific kinases involved in cancer progression. |

| Study B (2022) | Reported antimicrobial effects against Gram-positive bacteria, highlighting the compound's potential as an antibiotic. |

| Study C (2021) | Explored the mechanism of action of similar compounds, confirming their ability to modify protein function through covalent bonding. |

Q & A

Q. What synthetic routes are commonly employed for the preparation of tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate, and how are critical reaction parameters controlled?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with functionalization of the piperazine core. Key steps include:

- Step 1 : Introduction of the chlorosulfonyl group via nucleophilic substitution or sulfonation reactions under inert atmospheres to prevent oxidation .

- Step 2 : Protection of the piperazine nitrogen using tert-butyl chloroformate in solvents like dichloromethane or THF, with bases such as triethylamine to neutralize HCl byproducts .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically varied. For example, higher yields (>80%) are achieved in THF at 0–5°C compared to DCM at room temperature .

- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | ClSO₂H, DCM, 0°C | 65% | 92% |

| 2 | Boc₂O, Et₃N, THF | 85% | 98% |

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions. For example, the tert-butyl group appears as a singlet at δ 1.4–1.5 ppm, while the chlorosulfonyl ethyl moiety shows characteristic splitting patterns at δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 353.12) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% using a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from unexpected stereochemistry or solvent effects. Strategies include:

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl piperazine derivatives) to validate chemical shifts .

- 2D NMR : Use COSY and HSQC to resolve coupling patterns and assign ambiguous peaks .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for tert-butyl diazoacetyl analogs .

- Computational Validation : Density functional theory (DFT) calculations predict NMR shifts and compare with experimental data .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethereal solvents (THF) improve Boc-protection efficiency .

- Catalyst Screening : Palladium catalysts (e.g., Pd(dba)₂/XPhos) enable efficient cross-coupling steps, reducing side reactions .

- Workflow Automation : Continuous flow reactors improve reproducibility in industrial-scale syntheses .

Table 2 : Catalyst Optimization in Cross-Coupling Reactions

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂/XPhos | 75 | 95 |

| Pd₂(dba)₃/SPhos | 88 | 98 |

Q. How do structural modifications at the chlorosulfonyl moiety influence biological activity in piperazine-based compounds?

- Methodological Answer :

- Reactivity Profiling : The chlorosulfonyl group acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate sulfonamides or sulfonic esters .

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Enhance electrophilicity, improving binding to serine proteases (e.g., IC₅₀ reduced from 1.2 µM to 0.3 µM with –NO₂ substitution) .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce off-target interactions but may limit membrane permeability .

Contradictions and Mitigation

- Stereochemical Outcomes : Conflicting reports on regioselectivity in sulfonation steps suggest solvent-dependent mechanisms. Mitigate by standardizing reaction conditions and using chiral HPLC for enantiomer separation .

- Biological Activity : Discrepancies in receptor binding assays may arise from impurity profiles. Use orthogonal purification (e.g., preparative HPLC followed by recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.